molecular formula C7H6N2S B1281500 3-Methylisothiazolo[5,4-b]pyridine CAS No. 71109-34-7

3-Methylisothiazolo[5,4-b]pyridine

Cat. No. B1281500
CAS RN: 71109-34-7
M. Wt: 150.2 g/mol
InChI Key: LTWINMJBBFVXGY-UHFFFAOYSA-N
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Description

3-Methylisothiazolo[5,4-b]pyridine is a derivative of the isothiazolopyridine family, a class of compounds known for their biological activities, including antiviral properties and the ability to inhibit cyclin G-associated kinase (GAK) . The structure of isothiazolopyridines has been the subject of various studies aiming to explore their potential as therapeutic agents, particularly in the context of antiviral activity against diseases such as dengue virus and hepatitis C virus .

Synthesis Analysis

The synthesis of isothiazolopyridine derivatives, including 3-methylisothiazolo[5,4-b]pyridine, has been approached through various methods. One approach involves the cleavage of the N–O bond in isoxazolopyridine-4-thiols, leading to hydroxy derivatives that can be further transformed into the desired isothiazolopyridines . Another method reported the synthesis of related heterocyclic systems based on isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine, which was obtained from previously synthesized 3-thio-4-cyano-pyrano(thiopyrano)[3,4-c]pyridines through bromine-induced cyclization .

Molecular Structure Analysis

The molecular structure and vibrational dynamics of related triazolopyridines have been studied using density functional theory (DFT) calculations. These studies provide insights into the influence of substituents on the pyridine ring and the role of hydrogen bonding in stabilizing the structure . Although not directly studying 3-methylisothiazolo[5,4-b]pyridine, these investigations into similar molecular frameworks can offer valuable information about the structural characteristics of isothiazolopyridines.

Chemical Reactions Analysis

Isothiazolopyridines undergo various chemical reactions that are crucial for their functionalization and potential biological applications. For instance, the synthesis of 3-diazopyrazolo[3,4-b]pyridine, a related compound, involves transformations that lead to the formation of condensed 1,2,4-triazine derivatives, triazenes, diazosulfides, and other heterocyclic systems . These reactions demonstrate the versatility of the pyridine-based heterocycles in forming new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazolopyridines are influenced by their molecular structure. The presence of substituents such as methyl groups and the isothiazolo moiety can affect properties like solubility, melting point, and reactivity. The anticonvulsant properties of certain isothiazolopyridine derivatives have been attributed to their unique chemical structure . Additionally, the substitution pattern on the pyridine ring can significantly impact the binding affinity to target proteins such as GAK, which is crucial for their antiviral activity .

Scientific Research Applications

Synthetic Approaches

3-Methylisothiazolo[5,4-b]pyridine and its derivatives are synthesized through various chemical processes. One study details synthetic approaches based on the cleavage of the N–O bond in isoxazolopyridine-4-thiols, leading to hydroxy derivatives and further to 3-Methylisothiazolo[5,4-b]pyridine through the intermediate 4,6-dichloroisothiazolopyridines (Chimichi et al., 1990).

Anticancer Properties

Isothiazolopyrimidines, including 3-Methylisothiazolo[5,4-d]pyrimidine derivatives, have been investigated for their anticancer properties. These compounds, particularly Schiff base structures, displayed strong activity against various cancer cell lines (Machoń et al., 1987).

Innovative Synthesis Techniques

Modern techniques like microwave-assisted synthesis have been employed to synthesize isothiazolopyridines, yielding compounds like 3-Methylisothiazolo[5,4-b]pyridine more efficiently than conventional methods (Youssef et al., 2012).

Anticonvulsant Activity

Research has explored the anticonvulsant properties of isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and related derivatives, highlighting potential uses in treating seizures (Paronikyan et al., 2002).

Antimycobacterial Agents

Some 3-oxoisothiazolo[5,4-b]pyridines have been assessed for their potential as antimycobacterial agents, providing avenues for treating tuberculosis (Malinka et al., 1998).

Fluorescent Sensor Development

A novel use of isothiazolo[5,4-b]pyridin-3(2H)-one derivatives as a fluorescent sensor for detecting cysteine and glutathione has been reported, indicating applications in biochemical sensing (Tan et al., 2015).

Central Nervous System Activity

Some derivatives of 3-oxoisothiazolo[5,4-b]pyridine have been studied for their effects on the central nervous system, though they showed no significant activity in the CNS tests (Malinka et al., 1998).

GABAA Receptor Interaction

Research has been conducted on compounds like 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol, related to 3-Methylisothiazolo[5,4-b]pyridine, to understand their interaction with GABAA receptors, which is crucial for neurological functions (Brehm et al., 1997).

properties

IUPAC Name

3-methyl-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWINMJBBFVXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500415
Record name 3-Methyl[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisothiazolo[5,4-b]pyridine

CAS RN

71109-34-7
Record name 3-Methyl[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-[1,2]thiazolo[5,4-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RR Hunma - 1973 - gala.gre.ac.uk
The first part of this thesis describes investigations on the synthesis and chemistry of isothiazolo[5,4-b] pyridines. The syntheses of a number of alkyl isothiazolo[5,4-b] pyridines from 5-…
Number of citations: 3 gala.gre.ac.uk
S Chimichi, R Nesi, F Ponticelli… - Journal of the Chemical …, 1990 - pubs.rsc.org
Different approaches to the title ring systems were examined, based on the cleavage of the N–O bond in the isoxazolopyridine-4-thiols (3) and (4) which afforded the hydroxy derivatives …
Number of citations: 9 pubs.rsc.org
Y Hao, C Yang, C Shu, Z Li, K Xia, S Wu, H Ma… - Bioorganic …, 2022 - Elsevier
Receptor-interacting protein kinase-1 (RIPK1) is involved in the necroptosis pathway, which regulates inflammatory signaling and cell death in a variety of diseases, including …
Number of citations: 1 www.sciencedirect.com
H Ankati, ER Biehl - Heterocycles: an international journal for reviews …, 2010 - cir.nii.ac.jp
… Microwave assisted synthesis of 3 methylisothiazolo 5 4 b pyridine and various 2 amino derivatives of thieno 2 3 b pyridine and 1 2 aminopyridin 3 yl ethanone …
Number of citations: 5 cir.nii.ac.jp
A Mukherjee, M Sarkar… - Journal of Chemical …, 2006 - journals.sagepub.com
The preparation of ethyl 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylates via nucleophilic displacement of 4-chloroisothiazolo[5,4-b]pyridines by amino compounds is …
Number of citations: 1 journals.sagepub.com
S Kamila, ER Biehl - Tetrahedron Letters, 2012 - Elsevier
(5Z,5′Z)-3,3′-(1,4-Phenylenebis(methylene)-bis-(5-arylidene-2-thioxothiazolidin-4-one) derivatives (5a–r) have been synthesized by the condensation reaction of 3,3′-(1,4- or 1,3-…
Number of citations: 19 www.sciencedirect.com
G Elgemeie, H Abd Elaziz - Current Microwave Chemistry, 2015 - ingentaconnect.com
In recent years, numerous reports concerning the synthesis of azines and their fused derivatives under microwave irradiation condition have appeared. The use of microwave heating is …
Number of citations: 2 www.ingentaconnect.com
MC Heterocycles - Heterocycles, 2010 - scholar.archive.org
smo_main (kewpie2) Page 1 Carbonylative Palladium-Catalyzed Reactions of Lactam-, Lactone-, and Thiolactone-Derived Vinyl Triflates and Phosphates for the Synthesis of N-, O-, …
Number of citations: 20 scholar.archive.org

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